molecular formula C22H19N3O2S2 B10898464 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]butanehydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]butanehydrazide

Cat. No.: B10898464
M. Wt: 421.5 g/mol
InChI Key: HKVXAYFARAQUQF-YDZHTSKRSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE is a complex organic compound that features a benzothiazole moiety linked to a butanohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde under acidic conditions.

    Synthesis of Butanohydrazide: Butanohydrazide can be prepared by the reaction of butanoic acid with hydrazine hydrate.

    Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with the butanohydrazide in the presence of a suitable catalyst and solvent, often under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts for coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced hydrazides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors or light-emitting materials.

Biology

    Enzyme Inhibition: It may inhibit specific enzymes due to its structural similarity to biological substrates.

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.

    Diagnostic Tools: Could be used in the development of diagnostic assays due to its specific binding properties.

Industry

    Chemical Sensors: Utilized in the development of sensors for detecting specific chemicals or biological molecules.

    Polymer Additives: Incorporated into polymers to enhance their properties, such as thermal stability or mechanical strength.

Mechanism of Action

The mechanism by which 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE exerts its effects often involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The aromatic rings can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]ETHANOHYDRAZIDE: Similar structure but with an ethanohydrazide moiety.

    2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]PROPANOYLHYDRAZIDE: Contains a propanoylhydrazide group instead of butanohydrazide.

Uniqueness

    Structural Complexity: The presence of both benzothiazole and naphthyl groups linked by a butanohydrazide moiety makes it unique.

    Functional Versatility:

This detailed overview provides a comprehensive understanding of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BUTANOHYDRAZIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H19N3O2S2

Molecular Weight

421.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]butanamide

InChI

InChI=1S/C22H19N3O2S2/c1-2-19(28-22-24-17-9-5-6-10-20(17)29-22)21(27)25-23-13-16-15-8-4-3-7-14(15)11-12-18(16)26/h3-13,19,26H,2H2,1H3,(H,25,27)/b23-13+

InChI Key

HKVXAYFARAQUQF-YDZHTSKRSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)O)SC3=NC4=CC=CC=C4S3

Canonical SMILES

CCC(C(=O)NN=CC1=C(C=CC2=CC=CC=C21)O)SC3=NC4=CC=CC=C4S3

Origin of Product

United States

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